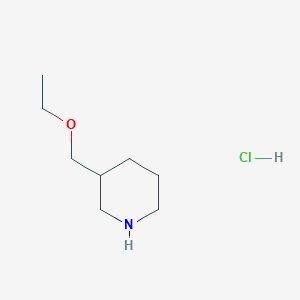

3-(Ethoxymethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(ethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZVFOCXALLSEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589371 |

Source

|

| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956324-36-0 |

Source

|

| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)piperidine Hydrochloride

Introduction

3-(Ethoxymethyl)piperidine hydrochloride is a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. As a hydrochloride salt, it exhibits physicochemical properties that are critical to its handling, formulation, and biological activity. This guide provides a comprehensive overview of its core physical properties, offering both established data and detailed, field-proven methodologies for their determination and validation. The protocols described herein are designed to establish a self-validating system for the characterization of this and similar fine chemical entities.

Core Compound Identification

A foundational aspect of any technical guide is the unambiguous identification of the subject compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 956324-36-0 | [1] |

| Molecular Formula | C₈H₁₈ClNO | [1] |

| Molecular Weight | 179.69 g/mol | [1] |

Physicochemical Properties: Data and Standardized Determination Protocols

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For hydrochloride salts, this thermal event can sometimes be accompanied by decomposition.

Current Data: Not available in public literature.

Protocol for Determination using Differential Scanning Calorimetry (DSC):

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C).[3]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak temperature should also be reported. A sharp melting peak is indicative of high purity.[4]

Causality behind Experimental Choices: A controlled heating rate of 10 °C/min is a standard practice that balances analytical speed with resolution.[3] The use of an inert atmosphere is crucial to prevent oxidation, which could introduce artifacts into the thermogram.

Boiling Point

As a salt, this compound is expected to decompose at elevated temperatures rather than boil. Therefore, a traditional boiling point determination is not applicable. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Solubility Profile

The solubility of an active pharmaceutical ingredient is a key determinant of its bioavailability. For a hydrochloride salt, solubility is often pH-dependent.

Current Data: Not available in public literature.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[5]

-

Solvent Systems: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water. Also, include common organic solvents such as ethanol, methanol, and dichloromethane.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Trustworthiness of the Protocol: This method ensures that a true equilibrium is reached, providing a thermodynamically relevant solubility value. Visual inspection for the presence of undissolved solid at the end of the experiment confirms that an excess of the compound was used.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6]

Current Data: Detailed spectral data with peak assignments is not publicly available.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[7]

-

Number of Scans: 16-64.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

-

Data Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the molecular structure.

Expected ¹H NMR Spectral Features:

-

Piperidine Ring Protons: A complex series of multiplets in the aliphatic region.

-

Ethoxymethyl Group Protons: A triplet for the methyl group, a quartet for the methylene group adjacent to the oxygen, and a doublet for the methylene group attached to the piperidine ring.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[8][9]

Current Data: Specific IR absorption data is not publicly available.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands for the functional groups present.[10]

Expected IR Absorption Bands:

-

N-H Stretch: A broad band in the region of 3300-3000 cm⁻¹, characteristic of a secondary amine salt.

-

C-H Stretch: Sharp peaks in the 3000-2850 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1150-1085 cm⁻¹ region, indicative of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[11][12]

Current Data: Mass spectrometry data is not publicly available.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode.

-

Analysis: Acquire a full scan mass spectrum.

-

-

Data Interpretation: Identify the molecular ion peak [M+H]⁺. The observed mass should correspond to the calculated exact mass of the free base of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 3-(chloromethyl)pyridine hydrochloride, can provide guidance on safe handling procedures.[13]

-

Hazard Classification: Based on related structures, this compound should be handled as an irritant.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[13]

-

Storage: Store in a cool, dry place away from incompatible materials.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound.

Caption: Logical workflow for the physical characterization.

References

-

OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Lin, Y. S. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Institute of Chemistry, Academia Sinica.

-

Corden, T. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

-

Advion Interchim Scientific. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

Cherukupalli, S. (2022, October 13). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

-

University of Calgary. Melting point determination. [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

-

ZefSci. (2024, May 30). Finding the Correct Mass Spectrometry for Small Molecule Analysis. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

TCA Lab / Alfa Chemistry. Physiochemical Testing. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. [Link]

-

Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

SSERC. Melting point determination. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Pharmaceutical Technology. (2007, November 2). Salt Selection in Drug Development. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 935–943.

-

ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

- Avdeef, A., & Tsinman, O. (2006). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical research, 23(8), 1838–1848.

-

Triclinic Labs. Physical and Chemical Properties Analysis. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

Labcorp. Physical Chemistry Principles & Applications Explained. [Link]

-

LabAnalysis. Physical-chemical Properties. [Link]

-

ResearchGate. Characteristics of fine chemicals. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quercus.be [quercus.be]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. news-medical.net [news-medical.net]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. photometrics.net [photometrics.net]

- 9. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-(Ethoxymethyl)piperidine hydrochloride CAS number 956324-36-0

An In-Depth Technical Guide to 3-(Ethoxymethyl)piperidine Hydrochloride (CAS: 956324-36-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding make it an invaluable structural motif for drug design.[1][2] Within this critical class of compounds, this compound (CAS No. 956324-36-0) emerges as a versatile building block. The introduction of an ethoxymethyl substituent at the 3-position offers a unique combination of polarity, hydrogen bond accepting capability, and a non-ionizable, flexible side chain, providing chemists with a strategic tool for optimizing drug-target interactions and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its synthesis, analytical characterization, and potential applications, grounded in the principles of modern drug discovery.

Section 1: Core Physicochemical & Structural Properties

Accurate identification and understanding of a compound's fundamental properties are the foundation of all subsequent research. This compound is typically supplied as a powder and should be stored at room temperature.

Table 1.1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 956324-36-0 | [3][4] |

| Molecular Formula | C₈H₁₈ClNO | [3][4][5] |

| Molecular Weight | 179.69 g/mol | [3][4][5] |

| Synonyms | piperidine, 3-(ethoxymethyl)-, hydrochloride | [3][4] |

| Physical Form | Powder | |

| InChI Key | RGZVFOCXALLSEL-UHFFFAOYSA-N | |

| SMILES | CCOCC1CNCCC1.[H]Cl | [5] |

The hydrochloride salt form is crucial for enhancing the compound's stability, crystallinity, and handling properties, which are often problematic for free amine bases that can be hygroscopic or absorb atmospheric carbon dioxide.[6]

Section 2: The Role of Piperidine Scaffolds in Drug Discovery

The strategic incorporation of chiral piperidine scaffolds can significantly enhance the biological activity, selectivity, and pharmacokinetic properties of a drug candidate, while potentially reducing cardiac hERG toxicity.[7] The piperidine moiety is a key component in drugs targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]

Caption: The piperidine scaffold as a central element in diverse therapeutic applications.

Section 3: Synthetic Strategy and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not widely published, a logical and efficient pathway can be proposed based on established chemical principles. A common approach involves the Williamson ether synthesis starting from a readily available precursor like 3-piperidinemethanol.

The rationale for this approach is its high reliability and the commercial availability of the starting materials. The final step, formation of the hydrochloride salt, is critical for producing a stable, solid product suitable for storage and further use.

Caption: Proposed synthetic workflow for this compound.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any chemical intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The spectra will verify the presence of the piperidine ring, the ethoxy group, and the methylene bridge, as well as their connectivity.

Table 4.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Predicted Shift (ppm) Multiplicity Integration Assignment -O-CH₂ -CH₃ ~3.5 Quartet (q) 2H Methylene of ethoxy -CH₂-O- ~3.4 Doublet (d) 2H Methylene bridge Piperidine H (axial/equatorial) 2.5 - 3.2 Multiplet (m) 4H Protons adjacent to N Piperidine H 1.2 - 2.0 Multiplet (m) 5H Remaining ring protons | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Methyl of ethoxy |

Note: Predictions are based on standard chemical shift values for similar structural motifs.[8][9] Actual values may vary.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 144.7, confirming the molecular weight.

-

Infrared (IR) Spectroscopy : Key functional groups will be identifiable. Expect to see C-H stretching (alkane) around 2850-3000 cm⁻¹, a strong C-O stretch (ether) around 1070-1150 cm⁻¹, and N-H stretching (secondary amine salt) as a broad peak around 2400-2800 cm⁻¹.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Protocol 4.1: Reverse-Phase HPLC for Purity Analysis

-

System Preparation :

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale : The C18 stationary phase provides excellent retention for moderately polar compounds. TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

-

Sample Preparation :

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

-

Rationale : Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detector : UV at 210 nm.

-

Rationale : 210 nm is a suitable wavelength for detecting compounds lacking a strong chromophore.

-

Gradient :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B (re-equilibration)

-

-

-

Data Analysis :

-

Integrate all peaks.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks. The acceptance criterion is typically ≥95%.

-

Caption: A typical analytical quality control workflow for a chemical intermediate.

Section 5: Applications in Drug Development

This compound serves as a key intermediate for synthesizing more complex molecules. The ethoxymethyl group can act as a lipophilic yet polar handle to explore binding pockets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its structural features are relevant for developing novel therapeutics, particularly in areas where piperidine-containing drugs have already shown success, such as:

-

CNS Agents : The piperidine core is found in numerous antidepressants and antipsychotics.[2][10] The ethoxymethyl group could be used to fine-tune receptor binding or blood-brain barrier penetration.

-

Calcium Channel Modulators : Certain piperidine derivatives are used to treat conditions like ischemia and anoxia by modulating calcium channels.[11]

-

Enzyme Inhibitors : The scaffold can be elaborated to target enzymes implicated in various diseases.[2]

Section 6: Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Identification : It is classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The assigned signal word is "Warning" with the GHS07 pictogram.

-

Handling : Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid creating dust and avoid contact with skin and eyes.[13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal : Dispose of the material and its container in accordance with all local, regional, national, and international regulations, typically via a licensed professional waste disposal service.[14]

Conclusion

This compound, CAS 956324-36-0, is more than a simple chemical. It is a strategically designed building block that leverages the proven advantages of the piperidine scaffold while offering unique properties through its 3-ethoxymethyl substituent. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of novel chemical entities with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- 956324-36-0 CAS Manufactory - ChemicalBook.

- This compound | 956324-36-0 - Sigma-Aldrich.

- 956324-36-0(this compound) Product Description.

- Cas no 956324-36-0 (this compound).

- This compound.

- 7 - Safety D

- SAFETY D

- 956324-36-0|this compound|BLD Pharm.

- BLD Pharmatech Co., Limited (Page 158) @ ChemBuyersGuide.com, Inc.

- chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com.

- Safety D

- SAFETY D

- Piperidine compounds and their preparation and use - European P

- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- Method for synthesizing (R)

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Piperidine derivatives, their preparation, and their use as medicaments - European P

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.

- 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum - ChemicalBook.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 956324-36-0 CAS Manufactory [chemicalbook.com]

- 4. 956324-36-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 956324-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]

- 10. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. data.epo.org [data.epo.org]

- 12. fishersci.com [fishersci.com]

- 13. peptide.com [peptide.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to Predicting the Mechanism of Action for 3-(Ethoxymethyl)piperidine hydrochloride

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] From potent analgesics to innovative cancer therapies and CNS-active agents, the versatility of the piperidine moiety is well-documented.[1][3][4] These molecules can interact directly with enzyme active sites, such as acetylcholinesterase, or serve as a structural backbone to achieve optimal conformation for target binding.[5] 3-(Ethoxymethyl)piperidine hydrochloride is a synthetic derivative belonging to this broad class. While specific public-domain data on its mechanism of action (MoA) is scarce[6], its structural features provide a strong basis for systematic investigation.

This guide provides a comprehensive framework for elucidating the MoA of this compound, designed for researchers and drug development professionals. We will navigate from initial in silico predictions to rigorous in vitro validation and conclusive in vivo target engagement studies, detailing the causality behind each experimental choice and protocol.

Part 1: Hypothesis Generation - Learning from Structural Analogs

The logical starting point for an unknown compound is to investigate structurally similar molecules with established pharmacology. A close analog, 3-[(2-ethoxyphenoxy)methyl]piperidine , has been synthesized and evaluated for antidepressant activity.[7] This compound demonstrated an ability to inhibit the reuptake of biogenic amines (neurotransmitters like serotonin, norepinephrine, and dopamine) in brain synaptosomes, with a biological activity profile comparable to the antidepressant drug viloxazine.[7]

Given the structural similarity, our primary hypothesis is:

Primary Hypothesis: this compound modulates the activity of monoamine transporters, potentially acting as a reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT).

Secondary hypotheses, considering the broad activity of piperidine derivatives, could include interactions with opioid receptors[8], ion channels (Na+, Ca2+)[9][10], or other CNS-related G-protein coupled receptors (GPCRs).

Part 2: In Silico Prediction - A Computational First Pass

Before committing to resource-intensive wet lab experiments, computational methods can refine our hypothesis and identify a wider range of potential targets.[11][12] This approach translates biological and chemical data into actionable knowledge, helping to predict drug-target interactions.[11][13]

Reverse Docking and Target Prediction

Reverse docking screens a single ligand against a library of known protein structures to identify potential binding partners.[11] This is invaluable for identifying both on-target and potential off-target interactions, which is crucial for predicting side effects.

Experimental Protocol: Reverse Docking Workflow

-

Ligand Preparation: Generate a 3D conformation of 3-(Ethoxymethyl)piperidine using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.

-

Target Library Selection: Utilize a comprehensive library of protein crystal structures, such as the Protein Data Bank (PDB). Prioritize targets relevant to the primary hypothesis (SERT, NET, DAT) and other major CNS target families (GPCRs, ion channels, enzymes).

-

Docking Simulation: Employ a validated docking program (e.g., AutoDock, TarFisDock[11]). The software will systematically place the ligand into the binding pocket of each target protein and calculate a binding affinity or "docking score."

-

Analysis and Prioritization: Rank the results based on docking scores. Targets with the highest predicted binding affinities are prioritized for experimental validation. Analyze the binding poses to ensure they are sterically and chemically plausible.

Data Presentation: Predicted Binding Affinities

| Target Protein | Target Class | Predicted Binding Affinity (kcal/mol) | Rationale for Inclusion |

| SERT | Neurotransmitter Transporter | -9.8 | Primary Hypothesis |

| NET | Neurotransmitter Transporter | -9.2 | Primary Hypothesis |

| DAT | Neurotransmitter Transporter | -8.5 | Primary Hypothesis |

| µ-Opioid Receptor | GPCR | -7.9 | Common Piperidine Target[8] |

| CaV1.2 | Voltage-Gated Ca2+ Channel | -7.5 | CNS Activity Modulator[9] |

| 5-HT2A Receptor | GPCR | -7.1 | Off-target Antidepressant Effect |

Note: Data is hypothetical for illustrative purposes.

Predictive Modeling using Gene Expression Data

Advanced algorithms can predict a drug's MoA by analyzing changes in gene expression patterns after cell lines are exposed to the compound. By comparing the induced expression "signature" to a database of signatures from drugs with known mechanisms, we can infer the MoA.

Logical Workflow for Gene Expression Analysis

Caption: A self-validating workflow from computational prediction to functional confirmation.

Cytotoxicity and Safety Profiling

Early assessment of cytotoxicity is critical. Simple, robust assays can determine if the compound has off-target effects on cell health. [14]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

-

Dosing: Treat cells with a range of concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.

Part 4: In Vivo Target Engagement - Proving the Concept in a Living System

Confirming that a drug binds its intended target in a living organism under physiological conditions is a critical step in drug development. [15]In vivo target engagement studies bridge the gap between in vitro potency and in vivo efficacy. [16][17]

Microdialysis for Neurotransmitter Modulation

If the compound is a reuptake inhibitor, its administration should lead to an increase in the extracellular concentration of the relevant neurotransmitter(s) in the brain. Microdialysis is a powerful technique to measure these changes in real-time.

Experimental Protocol: In Vivo Microdialysis in Rodents

-

Surgical Preparation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum).

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate at regular intervals.

-

Neurotransmitter Analysis: Analyze the dialysate samples for levels of serotonin, norepinephrine, and dopamine using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: An increase in the extracellular concentration of a neurotransmitter post-dosing provides strong evidence of reuptake inhibition in vivo.

Positron Emission Tomography (PET) Imaging

For high-value targets where a suitable radiotracer exists, PET imaging can provide direct, non-invasive visualization and quantification of target engagement in the living brain. [16]

Logical Framework for a PET Occupancy Study

Caption: Logical flow of a PET study to quantify in vivo target occupancy.

A reduction in the PET signal after administration of the test compound indicates that it has occupied the target sites, preventing the radiotracer from binding. [16]This provides definitive proof of target engagement.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound requires a multi-faceted, hypothesis-driven approach. By integrating predictive in silico modeling with a tiered system of in vitro and in vivo experiments, researchers can build a robust, evidence-based understanding of the compound's pharmacology. This guide provides a logical and scientifically rigorous pathway, from exploring the activities of structural analogs to directly measuring target engagement in a living system. Following this framework will enable drug development professionals to make informed decisions, efficiently advancing promising new chemical entities toward their therapeutic potential.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI Source: MDPI URL: [Link]

-

Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity Source: PubChem URL: [Link]

-

Title: Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: In vivo target engagement with CETSA® in Drug Discovery Source: Pelago Bioscience URL: [Link]

-

Title: Computational analyses of mechanism of action (MoA): data, methods and integration Source: NIH URL: [Link]

-

Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: New Algorithm Accurately Predicts Drug Mechanism of Action Source: Columbia Systems Biology URL: [Link]

-

Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

-

Title: Determining target engagement in living systems - PMC Source: NIH URL: [Link]

-

Title: Piperidine compounds and their preparation and use Source: European Patent Office URL: [Link]

-

Title: In Vitro Assays in Pharmacology: A Comprehensive Overview Source: IT Medical Team URL: [Link]

-

Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: ResearchGate URL: [Link]

-

Title: Anticonvulsant mechanisms of piperine, a piperidine alkaloid Source: PubMed URL: [Link]

-

Title: Computational/in silico methods in drug target and lead prediction - PMC Source: PubMed Central URL: [Link]

-

Title: In Vitro Assay Development – Robust CGT Analysis Source: Pharmaron URL: [Link]

-

Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

-

Title: Target Engagement Source: Selvita URL: [Link]

-

Title: Machine Learning for Drug-Target Interaction Prediction Source: MDPI URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: An Introduction to Computational Drug Discovery Source: YouTube URL: [Link]

-

Title: PIPERIDINE CAS Number - HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics Source: PubMed URL: [Link]

-

Title: Functional Cell-Based Assays | Mechanism of Action, Proliferation Source: Accelevir URL: [Link]

-

Title: Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling Source: PubMed URL: [Link]

-

Title: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine Source: PubChem URL: [Link]

-

Title: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride Source: PubChem URL: [Link]

- Title: Piperidine derivatives, their preparation, and their use as medicaments Source: Google Patents URL

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. data.epo.org [data.epo.org]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pelagobio.com [pelagobio.com]

- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of 3-(Ethoxymethyl)piperidine Hydrochloride Targets: A Technical Guide

Abstract

The identification of molecular targets for novel or existing small molecules is a critical and often resource-intensive phase in drug discovery.[1] This technical guide provides an in-depth, protocol-driven framework for the in silico screening of potential biological targets for 3-(Ethoxymethyl)piperidine hydrochloride. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous clinically approved drugs.[2] By leveraging a sophisticated array of computational tools, researchers can efficiently navigate the vast landscape of the human proteome to identify and prioritize promising protein targets, thereby accelerating the drug development pipeline.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step methodologies. We will explore a comprehensive workflow, from initial target prediction based on chemical similarity to rigorous biophysical validation through molecular dynamics simulations.

Introduction: The Imperative for In Silico Target Identification

Traditional methods of target identification can be both time-consuming and costly.[1] In silico approaches offer a powerful alternative, enabling the rapid, high-throughput screening of vast compound libraries against a multitude of potential biological targets.[5][6] This computational paradigm is particularly valuable for compounds like this compound, where the piperidine moiety suggests a broad potential for biological activity but specific targets may not be immediately apparent.[2] The core principle of many in silico target identification methods is that structurally similar molecules are likely to exhibit similar biological profiles.[5]

The workflow presented herein is designed to be a self-validating system, where each stage provides a layer of evidence to support or refute a potential protein-ligand interaction. By integrating various computational techniques, from ligand-based similarity searches to structure-based docking and dynamic simulations, we can build a robust hypothesis for the mechanism of action of this compound.

The Strategic Workflow for Target Identification

Our approach is a multi-stage process designed to systematically narrow down the field of potential targets from the entire proteome to a handful of high-confidence candidates for subsequent experimental validation.

Caption: A multi-phase workflow for in silico target identification.

Phase 1: Target Prediction and Druggability Assessment

The initial step involves generating a list of putative targets. This is primarily achieved through ligand-based methods that leverage the principle of chemical similarity.

Ligand-Based Target Prediction

Rationale: The foundational concept is that molecules with similar structures are likely to interact with similar biological targets.[5] We will use the 2D structure of this compound as a query to search large chemogenomic databases.

Protocol 1: Target Prediction using Public Databases

-

Obtain the SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CCOCC1CCCNC1.[Cl-].[7]

-

Select Appropriate Tools: Utilize web servers such as SwissTargetPrediction, TargetHunter, or similar platforms that correlate chemical structures with known protein targets.[5]

-

Perform Similarity Search: Submit the SMILES string to the selected server. The algorithm will compare the query molecule to a database of known bioactive ligands.

-

Analyze and Rank Results: The output will be a list of potential targets, often ranked by a probability or similarity score. It is crucial to consider targets from various protein families to maintain a broad perspective.

Target Druggability Assessment

Rationale: Not all protein targets are "druggable," meaning they may lack a suitable binding pocket for a small molecule to induce a therapeutic effect.[1] Assessing the druggability of the predicted targets is a critical filtering step.[1]

Protocol 2: Druggability Pocket Analysis

-

Retrieve Protein Structures: For the top-ranked targets from Protocol 1, obtain their 3D structures from the Protein Data Bank (PDB).[6]

-

Utilize Pocket Prediction Software: Employ tools like FTSite or similar software to identify and characterize potential binding pockets on the protein surface.[1]

-

Evaluate Pocket Properties: Analyze the volume, depth, and physicochemical properties of the identified pockets. A well-defined, hydrophobic pocket is often indicative of good druggability.

-

Prioritize Targets: Rank the targets based on the presence of one or more druggable pockets. This will create a prioritized list for the more computationally intensive docking phase.

Phase 2: Molecular Docking and Virtual Screening

With a prioritized list of druggable targets, the next phase involves predicting the binding mode and affinity of this compound.

Ligand and Protein Preparation

Rationale: Accurate molecular docking requires careful preparation of both the ligand and the protein to ensure proper ionization states, tautomeric forms, and the removal of any experimental artifacts.

Protocol 3: Preparing the Ligand and Protein for Docking

-

Ligand Preparation:

-

Generate a 3D conformation of this compound using a molecular modeling program.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Protein Preparation:

-

Download the PDB file of the target protein.

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogen atoms, as they are often omitted in crystal structures.

-

Assign partial charges to the protein atoms.

-

Save the prepared structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).[8]

-

Molecular Docking

Rationale: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target and estimate the binding affinity.[4] This allows for a quantitative comparison of how well our compound might interact with different targets.

Protocol 4: Performing Molecular Docking with AutoDock Vina

-

Define the Grid Box: Center a grid box on the identified druggable pocket of the target protein. The size of the box should be sufficient to encompass the entire binding site and allow for ligand flexibility.

-

Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. This will generate multiple possible binding poses for the ligand within the receptor's active site.

-

Analyze Binding Poses and Scores: The output will include a series of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.

-

Visualize and Inspect Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to examine the top-ranked poses.[9] Look for key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with critical amino acid residues in the binding pocket.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | XXXX | -8.5 | TYR 123, PHE 234, ASP 150 |

| Target B | YYYY | -7.9 | LEU 89, VAL 102, SER 95 |

| Target C | ZZZZ | -6.2 | ALA 200, ILE 210, GLY 198 |

Phase 3: Post-Screening Analysis and Refinement

The final phase involves refining the results from molecular docking and predicting the broader pharmacological profile of the compound.

ADMET Prediction

Rationale: A compound's potential as a drug is not solely determined by its binding affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of these properties can prevent costly failures in later stages of drug development.

Protocol 5: In Silico ADMET Profiling

-

Utilize ADMET Prediction Tools: Employ online servers or standalone software (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.

-

Analyze Key Descriptors: Evaluate parameters such as Lipinski's rule of five (for drug-likeness), aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity flags.

-

Integrate with Docking Results: Correlate the ADMET profile with the docking scores. A compound with high predicted affinity but poor predicted ADMET properties may be a lower priority candidate.

Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand over time.[3] This provides a more realistic assessment of the stability of the predicted binding pose.

Protocol 6: Assessing Binding Stability with GROMACS

-

System Preparation: Use the best-docked pose as the starting structure. Place the protein-ligand complex in a simulation box filled with a chosen water model.

-

Energy Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a two-phase equilibration (NVT and NPT ensembles) to stabilize the system's temperature and pressure.

-

Production MD Run: Execute a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability. A stable RMSD plot over time suggests a stable binding mode.

Caption: Workflow for MD simulation and binding free energy calculation.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded in silico workflow for identifying and validating potential biological targets of this compound. By systematically applying ligand-based target prediction, structure-based molecular docking, ADMET profiling, and molecular dynamics simulations, researchers can generate high-confidence hypotheses for a compound's mechanism of action. The output of this computational cascade is a prioritized list of targets, ranked by a confluence of evidence, ready for experimental validation through in vitro binding assays and cell-based functional studies. This integrated computational approach significantly de-risks and accelerates the early stages of drug discovery, paving the way for more efficient development of novel therapeutics.[4]

References

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health (NIH). [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

-

The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis. [Link]

-

In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

-

Innovative computational approaches in drug discovery and design. PubMed. [Link]

-

Computational Approaches in Drug Discovery and Development. Walsh Medical Media. [Link]

-

Lab-in-Silico Virtual Screening of Piperidine Based Small Molecules Against COVID-19. Lab-in-Silico. [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. [Link]

-

Virtual Screening of Piperidine Based Small Molecules Against COVID-19. Lab-in-Silico. [Link]

-

Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. UI Scholars Hub. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PubMed Central. [Link]

-

3-(Ethoxymethyl)piperidine;chloride. PubChem. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. PubChem. [Link]

-

Piperidine, 3-(diphenylmethoxymethyl)-1-ethyl-, hydrochloride. PubChem. [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-(Ethoxymethyl)piperidine chloride | C8H17ClNO- | CID 49876031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

3-(Ethoxymethyl)piperidine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Ethoxymethyl)piperidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 956324-36-0) in organic solvents. Recognizing the limited availability of public quantitative data for this specific compound, this document synthesizes predictive analysis based on first principles of physical chemistry with detailed, actionable protocols for empirical determination. It is designed for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a robust understanding of this compound's solubility for process development, formulation, and quality control. The guide includes a theoretical framework for predicting solubility, a detailed experimental protocol for quantitative measurement, and a discussion of the key factors influencing the dissolution process.

Introduction: The Critical Role of Solubility

This compound is a substituted piperidine derivative.[1][2] The piperidine scaffold is a fundamental structural element within many pharmaceuticals and alkaloids.[3] For any active pharmaceutical ingredient (API) or chemical intermediate, solubility is a cornerstone physicochemical property that dictates its behavior in both chemical reactions and biological systems. It directly impacts reaction kinetics, purification strategies, formulation development, and bioavailability.[4]

This guide addresses the practical challenges faced by scientists working with this compound by providing a predictive framework and empirical methodology. We will first deconstruct the molecule's structure to anticipate its interactions with various solvent classes and then present a gold-standard experimental workflow for generating precise, quantitative solubility data.

Physicochemical Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The structure of this compound provides several clues to its expected behavior.

Caption: Key functional regions of this compound.

-

Ionic Hydrochloride: The primary feature is the hydrochloride salt, which makes the molecule ionic. This introduces strong ion-dipole interactions, suggesting high solubility in highly polar solvents, particularly those capable of solvating both the chloride anion and the piperidinium cation.

-

Piperidine Ring: The protonated nitrogen of the piperidine ring is a strong hydrogen bond donor. The ring itself, composed of methylene bridges, contributes some nonpolar character.[3]

-

Ethoxymethyl Side Chain: The ether linkage (-O-) can act as a hydrogen bond acceptor. The terminal ethyl group adds lipophilic (nonpolar) character, which may slightly enhance solubility in less polar organic solvents compared to a simpler salt like piperidine hydrochloride.[6]

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Very High | The ionic nature and ability to form strong hydrogen bonds with the solvent's hydroxyl groups lead to favorable solvation.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions can solvate the ionic compound, but the lack of hydrogen bond donation from the solvent may make it less effective than protic solvents.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | While the ether in the solute can interact, the overall low polarity and inability to solvate the ionic center effectively will limit solubility. Piperidine hydrochloride itself is crystallized from ethanol/ether mixtures, indicating low ether solubility.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents have moderate polarity but are poor hydrogen bonders, making them inefficient at breaking the crystal lattice of the salt. |

| Aromatic | Toluene, Benzene | Very Low / Insoluble | The nonpolar nature of these solvents is incompatible with the highly polar, ionic solute.[8] |

| Aliphatic | Hexane, Heptane | Insoluble | Van der Waals forces are insufficient to overcome the strong ionic and hydrogen bonding forces within the solute's crystal lattice.[8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative data must be generated. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9] The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Quantification instrument (e.g., HPLC-UV, GC-MS, or for gravimetric analysis: a drying oven and desiccator)

Workflow for Solubility Measurement

The following diagram outlines the experimental procedure for determining the equilibrium solubility.

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure undissolved solid remains after equilibrium is reached, confirming saturation.[10]

-

Causality: Using an excess of the solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.

-

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial. Record the exact volume.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., set to 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[11] A 24-48 hour period is generally sufficient for most compounds to reach equilibrium, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.[9]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, preventing precipitation. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial or volumetric flask.[9]

-

Causality: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

-

Quantification: Determine the concentration of the solute in the filtered sample.

-

Gravimetric Method: If the solvent is volatile and the compound is not, evaporate the solvent from the pre-weighed vial under reduced pressure or in a drying oven and weigh the remaining solid residue. This provides a direct mass/volume measurement.

-

Chromatographic Method (HPLC/GC): Dilute the filtered sample with a known volume of solvent to fall within the linear range of a pre-calibrated instrument. Analyze the concentration against a standard curve. This method is more sensitive and specific.

-

-

Calculation: Calculate the solubility (S) using the appropriate formula based on the quantification method. For a gravimetric result:

-

S (mg/mL) = (Mass of residue in mg) / (Volume of supernatant evaporated in mL)

-

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.

-

Temperature: For most salts, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This relationship should be determined empirically by running the solubility protocol at different temperatures (e.g., 5 °C, 25 °C, 40 °C).

-

pH and Co-solvents: While less relevant for organic solvents, the concept of pH is critical in aqueous or mixed aqueous-organic systems. The hydrochloride salt is the acidic form. Adjusting the pH upwards with a base would convert it to the free base, 3-(Ethoxymethyl)piperidine, which would drastically alter its solubility profile, likely decreasing its polarity and increasing its solubility in nonpolar organic solvents.

-

Polymorphism: The crystal structure of the solid can impact solubility. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and thus different solubilities.[11] It is important to characterize the solid form being used.

Conclusion

References

- BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. [Online].

- BenchChem. An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. [Online].

- Solubility of Things. Piperidine | Solubility of Things. [Online].

-

Wikipedia. Piperidine. [Online]. Available: [Link]

- Ataman Kimya. PIPERIDINE. [Online].

- BenchChem. Addressing poor solubility of piperidine derivatives in reactions. [Online].

- PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Online].

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online].

-

BYJU'S. Factors Affecting Solubility. [Online]. Available: [Link]

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online].

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Online]. Available: [Link]

-

PubChem. 3-(Ethoxymethyl)piperidine;chloride. [Online]. Available: [Link]

-

YouTube. Factors Affecting Solubility. [Online]. Available: [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Online]. Available: [Link]

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Online].

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Online]. Available: [Link]

-

PubChem. Piperidine. [Online]. Available: [Link]

Sources

- 1. 956324-36-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(Ethoxymethyl)piperidine chloride | C8H17ClNO- | CID 49876031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. byjus.com [byjus.com]

- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

A Technical Guide to the In Silico Prediction and Validation of Biological Activities of Ethoxymethyl Piperidine Derivatives

<-48>

Executive Summary

The piperidine ring is a paramount scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals due to its versatile stereochemistry and substitution patterns.[1][2] This guide focuses on a specific, yet promising subclass: ethoxymethyl piperidine derivatives. The introduction of the ethoxymethyl group can significantly modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, thereby influencing pharmacokinetic profiles and target interactions.[2][3] We will explore the predicted biological activities of these derivatives, grounded in computational methodologies, and detail the subsequent experimental workflows required for validation. This document serves as a technical resource for researchers and drug development professionals, providing both the theoretical basis and practical protocols for advancing these compounds from concept to confirmed activity.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug design.[4][5] Its prevalence in both natural alkaloids and synthetic drugs highlights its "privileged" status, attributable to its ability to adopt various conformations, allowing for effective binding to a wide array of biological targets.[1][5] Functionalization of the piperidine ring is a well-established strategy for creating diverse chemical libraries with a broad range of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[6][7][8]

The focus of this guide, the ethoxymethyl (-CH₂OCH₂CH₃) group, is an ether linkage that can serve multiple roles. It can act as a hydrogen bond acceptor and its flexibility can allow for optimal positioning within a target's binding pocket. Furthermore, its presence can enhance metabolic stability compared to more labile functional groups.[2][9] The strategic placement of this moiety on the piperidine scaffold presents a compelling avenue for the development of novel therapeutic agents.

Predicting Biological Activity: An In Silico Approach

Before embarking on costly and time-consuming synthesis and in vitro testing, computational methods provide an indispensable toolkit for predicting the biological activities of novel compounds.[10][11] These in silico techniques allow for the rapid screening of virtual libraries against thousands of biological targets, identifying the most promising candidates for further investigation.[12][13]

2.1 Target Identification and Molecular Docking

The primary goal of the initial in silico phase is to identify potential protein targets for our ethoxymethyl piperidine derivatives and to predict the strength and nature of their interaction. Molecular docking is a powerful computational method that models the interaction between a small molecule (ligand) and a protein at the atomic level.[14][15]

The process involves two main steps:

-

Pose Generation: Predicting the conformation, position, and orientation of the ligand within the protein's binding site.[14]

-

Scoring: Estimating the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy generally indicates a higher binding affinity.[16]

Studies on various piperidine derivatives have successfully utilized molecular docking to predict interactions with targets such as opioid receptors, various enzymes, and G-protein coupled receptors.[17][18][19] For a hypothetical ethoxymethyl piperidine derivative, we can screen it against a panel of known drug targets to generate a preliminary activity profile.

Table 1: Hypothetical Docking Results for a Novel Ethoxymethyl Piperidine Derivative (EMP-001)

| Target Class | Specific Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Activity |

| Kinase | Akt1 | -9.8 | Anticancer[20] |

| GPCR | µ-Opioid Receptor | -11.2 | Analgesic[17] |

| Enzyme | Dipeptidyl Peptidase IV | -8.5 | Antidiabetic[21] |

| Ion Channel | Sigma-1 Receptor | -10.5 | Neuroprotective, Anxiolytic |

2.2 Computational Workflow for Target Prediction

The logical flow from a novel chemical structure to a set of prioritized biological targets is a systematic process. This workflow ensures that computational resources are used efficiently and that the resulting predictions are robust.

Caption: A typical in silico workflow for drug target identification.

Experimental Protocol: Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking study using common, widely available software tools. The objective is to predict the binding mode and affinity of an ethoxymethyl piperidine derivative against a chosen protein target (e.g., the µ-opioid receptor).

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a "redocking" step, where a known co-crystallized ligand is removed and then docked back into its receptor. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the crystal structure pose, validates the docking parameters.[16]

3.1 Step-by-Step Methodology

-

Receptor Preparation:

-

Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.

-

a. Download the 3D crystal structure of the target protein (e.g., µ-opioid receptor, PDB ID: 5C1M) from the Protein Data Bank.

-

b. Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules, co-solvents, and any existing ligands from the structure.

-

c. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges) to the protein. This is a critical step for accurately calculating electrostatic interactions.

-

d. Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Objective: To generate a low-energy 3D conformation of the ethoxymethyl piperidine derivative.

-

a. Draw the 2D structure of the derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

b. Convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This finds the most stable conformation of the molecule.

-

c. Assign atomic charges and define the rotatable bonds of the ligand.

-

d. Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

-

Docking Execution:

-

Objective: To run the docking algorithm to find the best binding poses.

-

a. Define the "grid box" or "search space" on the receptor. This is a three-dimensional box that encompasses the known binding site of the protein. The size should be large enough to allow the ligand to move and rotate freely.

-

b. Configure the docking parameters, such as the number of genetic algorithm runs and the number of evaluations. Higher values increase the thoroughness of the search but also the computation time.

-

c. Launch the docking simulation using software like AutoDock Vina.[16]

-

-

Analysis of Results:

-

Objective: To evaluate the docking results and select the most plausible binding mode.

-

a. Analyze the output file, which will contain multiple binding poses ranked by their binding affinity scores.

-

b. Visualize the top-ranked pose in complex with the protein using molecular graphics software.

-

c. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the protein's amino acid residues. A plausible binding mode will show chemically sensible interactions with key residues in the active site.

-

Experimental Validation: In Vitro Cytotoxicity Assay

Following a promising in silico prediction, such as potential anticancer activity, the next logical step is to validate this prediction experimentally.[22] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23][24]

Pillar of Expertise: The principle of the MTT assay relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells.[22][25] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect.[23][24]

4.1 Workflow for In Vitro Validation of an Anticancer "Hit"

Caption: Workflow from computational prediction to experimental validation.

4.2 Step-by-Step Methodology: MTT Assay

-

Cell Seeding:

-

a. Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) in appropriate growth medium.[20]

-

b. Trypsinize the cells, count them using a hemocytometer, and prepare a cell suspension.

-

c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.[23]

-

-

Compound Treatment:

-

a. Prepare a stock solution of the synthesized ethoxymethyl piperidine derivative (EMP-001) in a suitable solvent (e.g., DMSO).

-

b. Perform serial dilutions of the stock solution in culture medium to obtain a range of desired test concentrations.

-

c. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the wells.

-

d. Self-Validating Controls: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A known cytotoxic drug (e.g., Doxorubicin) should be used as a "positive control".

-